Semisynthetic broad-spectrum cephalosporin.
Cefotaxime sodium
CAS No.: 64485-93-4
Cat. No.: VC21343765
Molecular Formula: C16H16N5NaO7S2
Molecular Weight: 477.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 64485-93-4 |
---|---|
Molecular Formula | C16H16N5NaO7S2 |
Molecular Weight | 477.5 g/mol |
IUPAC Name | sodium;(6R,7S)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C16H17N5O7S2.Na/c1-6(22)28-3-7-4-29-14-10(13(24)21(14)11(7)15(25)26)19-12(23)9(20-27-2)8-5-30-16(17)18-8;/h5,10,14H,3-4H2,1-2H3,(H2,17,18)(H,19,23)(H,25,26);/q;+1/p-1/b20-9-;/t10-,14+;/m0./s1 |
Standard InChI Key | AZZMGZXNTDTSME-UAGKDTLGSA-M |
Isomeric SMILES | CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES | CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+] |
Appearance | White Solid |
Melting Point | > 165°C |
Pharmacokinetic Properties
Absorption and Distribution
The absorption profile of cefotaxime sodium varies significantly based on the route of administration. Following intramuscular injection, the drug demonstrates dose-dependent absorption with mean peak serum levels of 11.7 μg/ml after a 500-mg dose and 20.5 μg/ml following a 1,000-mg dose. These values illustrate a roughly proportional relationship between dose and peak serum concentration .
When administered via intravenous infusion over 30 minutes, a 1,000-mg dose produces substantially higher serum concentrations, with mean peak levels reaching 41.1 μg/ml. This represents approximately twice the concentration achieved with the same dose given intramuscularly, highlighting the impact of administration route on drug bioavailability .
The distribution characteristics of cefotaxime sodium reveal moderate tissue penetration. The apparent fractional volumes of distribution were determined to be 32 and 37 liters for the 500-mg and 1,000-mg intramuscular doses, respectively, with no statistically significant difference between these values. For intravenous administration, the apparent volume of distribution was calculated at 33 liters . These values suggest distribution beyond the plasma compartment into peripheral tissues.
Analytical studies of cefotaxime sodium have established important parameters for pharmaceutical quality control and research purposes. Spectrophotometric analysis has identified an absorption maximum at 233 nm, which serves as a reference wavelength for detection and quantification .
Validation studies have determined critical analytical parameters for cefotaxime sodium quantification methods. The limit of detection (LOD) has been established at 1.9 μg/ml, while the limit of quantification (LOQ) was determined to be 5.8 μg/ml . These values are essential for ensuring accurate measurement in both research and quality control settings.
Table 1: LOD and LOQ Values for Cefotaxime Sodium
Parameter | Value |
---|---|
LOD | 1.9 μg/ml |
LOQ | 5.8 μg/ml |
The linearity of analytical response for cefotaxime sodium has been thoroughly validated across multiple concentration ranges. Calibration curves demonstrate strong linear relationships between concentration and analytical response, with consistent slope characteristics .
Accuracy studies for cefotaxime sodium analytical methods have shown excellent recovery rates across various concentration levels. At 50% addition levels (0.025 μg/ml of pure drug added to 0.05 μg/ml formulation), recovery rates ranged from 99.33% to 99.6%, with a mean of 99.463% and relative standard deviation of 0.165%. Similarly, at 100% addition levels, recovery rates of 99.7% and 99.6% were observed .
Table 2: Accuracy Studies for Cefotaxime Sodium
Level of addition (% pure drug) | Conc. of drug in formulation (μg/ml) | Conc. of pure drug (μg/ml) | Total conc. of drug found (μg/ml) | % Analytical recovery |
---|---|---|---|---|
50% | 0.05 | 0.025 | 0.075 | 99.46 |
50% | 0.05 | 0.025 | 0.075 | 99.33 |
50% | 0.05 | 0.025 | 0.075 | 99.60 |
100% | 0.05 | 0.05 | 0.100 | 99.70 |
100% | 5.00 | 0.05 | 0.996 | 99.60 |
These analytical validation parameters establish robust foundations for reliable quantification methods, ensuring accurate determination of cefotaxime sodium concentrations in pharmaceutical preparations and biological samples.
Clinical Applications and Dosage
Dosage Considerations
Clinical studies have evaluated cefotaxime sodium across a range of dosages, providing insights into appropriate therapeutic regimens. For single-agent therapy, doses have ranged from 0.4 g to 4.0 g. When combined with tazobactam sodium in a 6:1 ratio, doses ranging from 0.47 g to 4.68 g have been studied .
For intravenous administration, the typical practice involves dissolving the medication in 100 ml of 0.9% sodium chloride solution, administered as a 1-hour infusion. Multiple dosing regimens often utilize a twice-daily (every 12 hours) or three-times-daily (every 8 hours) schedule .
Table 3: Pharmacokinetic Parameters After Different Routes of Administration
Parameter | 500 mg IM | 1000 mg IM | 1000 mg IV (30 min infusion) |
---|---|---|---|
Mean Peak Serum Level (μg/ml) | 11.7 | 20.5 | 41.1 |
Half-life (h) | 1.2 | 1.3 | 1.13 |
Volume of Distribution (L) | 32 | 37 | 33 |
Serum Clearance (ml/min per 1.73 m²) | ~315 | ~315 | 341 |
Renal Clearance (ml/min per 1.73 m²) | - | - | 130 |
The relatively short half-life of cefotaxime sodium (approximately 1.1-1.3 hours) necessitates multiple daily doses to maintain therapeutic drug concentrations . Dosing frequencies in clinical studies have typically ranged from twice to three times daily, depending on the severity of infection and patient-specific factors.
Recent Research Developments
Combination Therapy Investigations
Recent research efforts have focused considerably on combination therapies involving cefotaxime sodium. The combination with tazobactam sodium in a 6:1 ratio has received particular attention, with comprehensive pharmacokinetic and safety evaluations conducted in Chinese healthy subjects .
This combination demonstrated linear pharmacokinetics across a range of 1.17–3.51 g (equivalent to 1.0–3.0 g cefotaxime sodium with 0.17–0.51 g tazobactam sodium). The rationale behind this combination lies in tazobactam's ability to inhibit certain beta-lactamase enzymes, potentially extending cefotaxime's efficacy against resistant bacteria .
Pharmacokinetic Advancements
Multiple-dose pharmacokinetic studies have provided valuable insights into the accumulation characteristics of cefotaxime sodium during repeated administration. Notably, plasma concentrations of cefotaxime reached steady state by day 6 of repeated administration, with no significant accumulation observed after multiple dosing .
Trough concentration measurements on consecutive days (days 6, 7, and 8) during multiple dosing showed no significant differences, further confirming the absence of meaningful drug accumulation with the tested dosing regimens .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume